molecular formula C20H30O4 B13385261 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid

Cat. No.: B13385261
M. Wt: 334.4 g/mol
InChI Key: MYHXHCUNDDAEOZ-UHFFFAOYSA-N
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Description

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid is a complex organic compound with the molecular formula C₂₀H₃₀O₄. This compound is a member of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals. Prostaglandins are involved in various physiological functions such as inflammation, blood flow, the formation of blood clots, and the induction of labor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the hydroxyoctenyl side chain. One common synthetic route involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then converted to a cyclopentane ring through various chemical transformations.

    Introduction of the Hydroxyoctenyl Side Chain: This step involves the addition of the hydroxyoctenyl group to the cyclopentane ring. This can be done through a series of reactions including hydroboration-oxidation, which introduces the hydroxyl group, and subsequent reactions to form the enyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can produce a fully saturated compound.

Scientific Research Applications

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and synthesis of prostaglandins.

    Biology: The compound is studied for its role in various biological processes, including inflammation and cell signaling.

    Medicine: Research is conducted to explore its potential therapeutic effects, such as anti-inflammatory and vasodilatory properties.

    Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid involves its interaction with specific receptors in the body. As a prostaglandin, it binds to prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological effects, such as the modulation of inflammation, regulation of blood flow, and induction of labor.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2 (PGE2): Similar in structure but with different functional groups.

    Prostaglandin F2α (PGF2α): Another prostaglandin with distinct biological effects.

    Prostaglandin D2 (PGD2): Differing in the position and type of functional groups.

Uniqueness

7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid is unique due to its specific structure, which imparts distinct biological activities. Its hydroxyoctenyl side chain and the specific configuration of the cyclopentane ring contribute to its unique interactions with prostaglandin receptors and its resulting physiological effects.

Properties

IUPAC Name

7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXHCUNDDAEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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